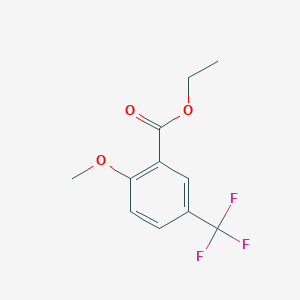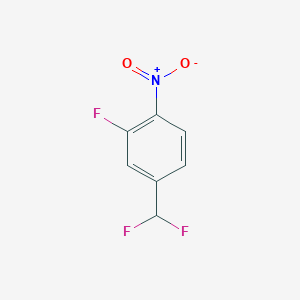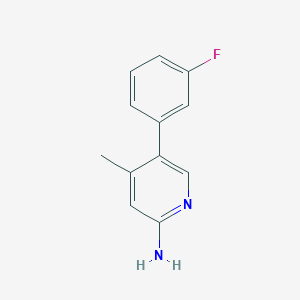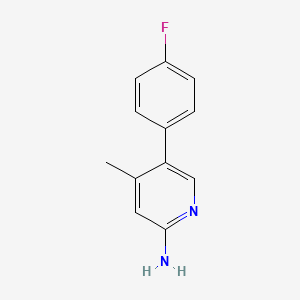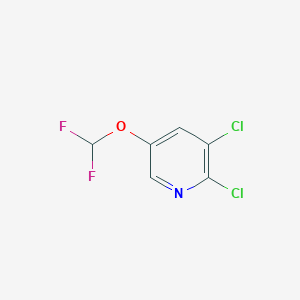
2,3-Dichloro-5-(difluoromethoxy)pyridine
Descripción general
Descripción
2,3-Dichloro-5-(difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H3Cl2F2NO and its molecular weight is 213.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-5-(difluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(difluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2,3-Dichloro-5-(difluoromethoxy)pyridine is a key compound in the synthesis of various chemical products. Lu Xin-xin (2006) discusses its role in synthesizing pesticides, highlighting the importance of fluorine-containing pyridine derivatives in modern agrochemicals (Lu Xin-xin, 2006). Similarly, Zhou Hong-feng (2007) investigates the synthesis of related pyridine derivatives, emphasizing the potential for producing valuable chemical intermediates (Zhou Hong-feng, 2007).
Catalysis and Chemical Reactions
In the field of organic synthesis, this compound plays a critical role as an intermediate. R. Crettaz et al. (2001) describe its use in palladium-catalyzed alkoxycarbonylation reactions, showcasing its versatility in creating complex organic molecules (R. Crettaz, J. Waser, Y. Bessard, 2001). Furthermore, a study by M. P. Catalani et al. (2010) highlights its application in synthesizing novel organic structures, specifically in medicinal chemistry (M. P. Catalani, A. Paio, L. Perugini, 2010).
Structural and Spectroscopic Analysis
This compound is also significant in structural chemistry. M. Redshaw and W. J. Orville-Thomas (1979) utilized quantum chemical calculations and spectroscopic methods to study the structure of related compounds, providing insights into the behavior of such complex molecules (M. Redshaw, W. J. Orville-Thomas, 1979). Additionally, L. Klemm et al. (1999) examined its structural properties through X-ray crystallography, contributing to our understanding of molecular geometry and electron distribution in such compounds (L. Klemm, T. Weakley, Myungok Yoon, 1999).
Applications in Materials Science and Chemistry
The applications of 2,3-Dichloro-5-(difluoromethoxy)pyridine extend to materials science and advanced chemical research. For instance, its derivatives have been explored for their potential in creating luminescent compounds and in the development of new catalytic processes, as discussed in studies by M. Halcrow (2005, 2014) (M. Halcrow, 2005)(M. Halcrow, 2014).
Propiedades
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRHONWFUKCIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(difluoromethoxy)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)

![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)

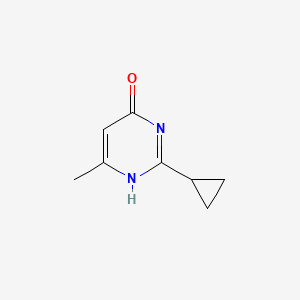
![[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride](/img/structure/B7837720.png)

